1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
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Overview
Description
“1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” is a nitrogen-containing heterocyclic compound . It contains a pyrrole and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of “1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” and its derivatives involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
Molecular Structure Analysis
The molecular structure of “1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” can be analyzed using various techniques. For instance, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be analyzed .
Chemical Reactions Analysis
The chemical reactions involving “1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” can be complex. For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” can be explored using various techniques . For instance, the drug metabolism and pharmacokinetics (DMPK) and physicochemical properties of this chemical series were explored .
Scientific Research Applications
Synthetic Applications : This compound has been used in the synthesis of pharmaceutically relevant substances. For instance, Sagitova et al. (2019) demonstrated its use in assembling substituted tetrahydropyrrolo[3,2-c]pyridines, which are significant in pharmaceutical contexts (Sagitova et al., 2019).
Asymmetric Synthesis : Gualandi et al. (2011) focused on the asymmetric synthesis of 1-substituted 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines. This process is crucial for creating specific stereoisomers of compounds, which can have distinct biological activities (Gualandi et al., 2011).
One-Pot Synthesis Methods : Research by Ghandi et al. (2017) explored a one-pot method for synthesizing novel pyrrolo[2,1-a]pyrazine scaffolds, demonstrating the versatility and efficiency of such methodologies in creating derivatives of this compound (Ghandi et al., 2017).
Cycloaddition Reactions : Rusinov et al. (2000) investigated the [4+2]-cycloaddition of tetrazines with various reactants, providing insights into the reactive properties of pyrazine derivatives and their potential applications in synthesizing new compounds (Rusinov et al., 2000).
Potential Anticancer Agents : Temple et al. (1987) researched the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, derivatives of tetrahydropyrrolopyrazine, for their potential as anticancer agents (Temple et al., 1987).
Ligand Design and Coordination Chemistry : Cook et al. (2013) studied iron(II) and cobalt(II) complexes of tris-azinyl analogues, exploring the coordination chemistry and potential applications of pyrazine derivatives in material science and catalysis (Cook et al., 2013).
Future Directions
properties
IUPAC Name |
1-pyridin-4-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-11-12(10-3-5-13-6-4-10)14-7-9-15(11)8-1/h1-6,8,12,14H,7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRZWCUIBYQXCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2C(N1)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377896 |
Source
|
Record name | 1-(pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
CAS RN |
887201-29-8 |
Source
|
Record name | 1-(pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-yl}pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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